molecular formula C4H2Br2O B110504 2,5-Dibromofuran CAS No. 32460-00-7

2,5-Dibromofuran

Cat. No. B110504
CAS RN: 32460-00-7
M. Wt: 225.87 g/mol
InChI Key: LACYYWKMIJOHLU-UHFFFAOYSA-N
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Description

2,5-Dibromofuran is a brominated derivative of furan, a heterocyclic organic compound. While the provided papers do not directly discuss 2,5-Dibromofuran, they do provide insights into the chemistry of related brominated furans and their synthesis, reactions, and properties. These papers contribute to the broader understanding of the chemical behavior of brominated furans, which can be extrapolated to 2,5-Dibromofuran.

Synthesis Analysis

The synthesis of brominated furans, such as 2,3-dibromobenzofuran and 2,3,5-tribromobenzofuran, involves regioselective carbon-carbon bond formation reactions. For instance, Pd-catalyzed Sonogashira and Negishi cross-coupling reactions have been used to achieve perfect regioselectivity at specific carbon atoms, yielding various substituted benzofurans . Additionally, the synthesis of 2,5-bis(aminomethyl)furan from biomass-derived 2,5-diformylfuran dioxime through dehydration-hydrogenation pathways indicates the potential for green chemistry approaches in the synthesis of furan derivatives . Furthermore, one-pot synthesis methods have been developed for functionalized 2,5-dihydrofurans, demonstrating the efficiency of combining multiple reaction steps into a single process .

Molecular Structure Analysis

The molecular structure of brominated furans is characterized by the presence of bromine substituents on the furan ring. The position of these substituents can significantly influence the reactivity and properties of the molecule. For example, the crystal structure of cis-2,5-diacetoxy-2,5-dihydrofuran was obtained to correct previous misassignments in the literature, highlighting the importance of accurate structural determination .

Chemical Reactions Analysis

Brominated furans undergo various chemical reactions, including halogen-metal exchange reactions and cross-coupling reactions, which are useful for further functionalization . Electrosynthesis has been explored as an alternative to traditional methods using toxic lead salts for synthesizing dicarboxy-2,5-dihydrofurans, with a focus on understanding the mechanism and stereochemistry of the reactions . Gold-catalyzed intramolecular rearrangement and cyclization sequences have also been developed for the synthesis of 2,5-dihydrofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated furans are influenced by the presence and position of bromine atoms on the furan ring. These properties include reactivity, boiling and melting points, solubility, and stability. The electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans, for example, has been studied to understand the influence of reaction conditions on the stereochemistry of the products . The synthesis of 5,5'-dibromo-2,2'-bifuran demonstrates the potential for creating symmetrical dibrominated polyfuran derivatives with unique properties .

Scientific Research Applications

  • Polymer Studies :

    • 2,5-Dibromofuran has been utilized in the synthesis of polyfuran through electroreduction, which shows extensive π-electron conjugation. This process results in significant changes in both the infrared (IR) and Raman spectra of polyfuran, indicating alterations in the molecular structure upon doping, such as with iodine. These studies are foundational for understanding the material properties of polyconjugated polymers (Hernández et al., 1992), (Hernández et al., 1993).
  • Electrochemical Synthesis :

    • Research has demonstrated the electrochemical synthesis of polyconjugated polyfuran from 2,5-dibromofuran, highlighting the role of catalysts and the specific conditions necessary for effective polymerization. This is significant for developing novel materials and understanding the electrochemical behavior of furan derivatives (Zotti et al., 1990).
  • Chemical Synthesis of Biomass-Derived Compounds :

    • 2,5-Dibromofuran has been implicated in the synthesis of various biomass-derived chemicals, such as 2,5-diformylfuran (DFF). Studies have explored innovative pathways for producing these chemicals, highlighting the potential applications in sustainable and environmentally friendly chemical production (Hu et al., 2018), (Xu et al., 2020).
  • Catalysis and Chemical Transformations :

    • The use of 2,5-dibromofuran in catalysis and chemical transformation studies, such as in the synthesis of 2,5-diformylfuran from carbohydrate derivatives, offers insight into efficient methods for producing important chemicals from renewable resources (Cui et al., 2017), (Takagaki et al., 2011).
  • Biological Activity Studies :

    • Although not directly related to 2,5-dibromofuran, studies on halogenated furanones, which share a structural similarity, have evaluated their anticancer activity. These studies provide a basis for understanding the potential biological activities of furan derivatives (Castro-Torres et al., 2020).
  • Natural Product Synthesis :

    • The role of 2,5-dibromofuran in the synthesis of natural products, especially those containing furan rings, has been explored. This includes the study of various synthetic methods for creating these compounds, which are significant in medicinal chemistry (Bach & Krüger, 1999), (Sheikh, 2014).
  • Electrosynthesis Studies :

    • Further research into the electrosynthesis of derivatives of 2,5-dibromofuran, such as 2,5-dicarboxy-2,5-dihydrofurans, provides insights into environmentally friendly synthetic methods and their potential applications in organic chemistry (Shipman et al., 2019).

Safety And Hazards

2,5-Dibromofuran is classified as Acute toxicity - Category 4, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Specific target organ toxicity – single exposure, Category 3 . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

2,5-dibromofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACYYWKMIJOHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446875
Record name 2,5-dibromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromofuran

CAS RN

32460-00-7
Record name 2,5-dibromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromofuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
MA Raheem, JR Nagireddy, R Durham… - Synthetic …, 2010 - Taylor & Francis
A simple, straightforward, and scalable procedure for the preparation of 2-bromofuran using N-bromosuccinimide (NBS) in dimethylformamide (DMF) is reported. The described …
Number of citations: 36 www.tandfonline.com
MA Keegstra, AJA Klomp… - Synthetic Communications, 1990 - Taylor & Francis
Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran Page 1 SYNTHETIC COMMUNICATIONS, 20(21), 3371-3374 (1990) CONVENIENT SYNTHETlC PROCEDURES …
Number of citations: 62 www.tandfonline.com
N CLAUSON-KAAS, S LI, N ELMING - ACTA CHEMICA …, 1950 - thevespiary.org
2, 5-DIACETOXY-2, 5-DIHYDROFURAN t has previously been reported 1, that 2, 5-diacetoxy-2, 5-dihydrofuran may be obtained in a 70 per cent yield by oxidizing furan with bromine in …
Number of citations: 3 www.thevespiary.org
G Zotti, G Schiavon, N Comisso, A Berlin, G Pagani - Synthetic metals, 1990 - Elsevier
Polyconjugated polyfuran (PF) was produced by electroreduction of 2,5-dibromofuran in acetonitrile using Ni(bipy) 3 2+ as catalyst. Polymerization occurs only in the presence of excess …
Number of citations: 104 www.sciencedirect.com
N Clauson-Kaas, F Limborg, J Fakstorp - Acta Chem. Scand, 1948 - thevespiary.org
Alkoxylation of furans is accomplished with bromine in alkohol at low temperature in the presence of potassium acetate, which neutralizes the hydro-gen bromide formed by the reaction. …
Number of citations: 76 www.thevespiary.org
Y Ohsedo, T Yamate, K Okumoto… - Journal of Photopolymer …, 2001 - jstage.jst.go.jp
We have studied the creation of amorphous molecular materials that readily form uniform, stable amorphous glasses above room temperature and their structures, reactions, properties, …
Number of citations: 5 www.jstage.jst.go.jp
J Wang, E Izumi, Y Du, JT Mague… - European Journal of …, 2023 - Wiley Online Library
In attempts to make octaphenyldibenzofuran (7) and octaphenyldibenzothiophene (8), 2,5‐dibromofuran (4) and 2,5‐dibromothiophene (5), respectively, were heated with tetracyclone (…
V Hernandez, FJ Ramirez, G Zotti, JTL Navarrete - Chemical physics letters, 1992 - Elsevier
Infrared and Raman studies have been carried out for polyfuran prepared by electroreduction of 2,5-dibromofuran. The spectra show that extensive π-electron conjugation takes place …
Number of citations: 38 www.sciencedirect.com
Y Hirai, T Nakanishi, Y Kitagawa, K Fushimi… - icp2017strasbourg.u-strasbg.fr
Luminescence upon grinding solid materials (triboluminescence: TL) has long been a puzzling phenomenon. TL materials, unlike photoluminescence (PL) materials, have the …
Number of citations: 0 icp2017strasbourg.u-strasbg.fr
BW Gung, H Dickson, S Shockley - Tetrahedron Letters, 2001 - Elsevier
The synthesis of (−)-adociacetylene B was completed in six steps in a yield of 9.3%, while the (+)-enantiomer was synthesized in seven steps and 7.5%. An enzymatic resolution of …
Number of citations: 37 www.sciencedirect.com

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